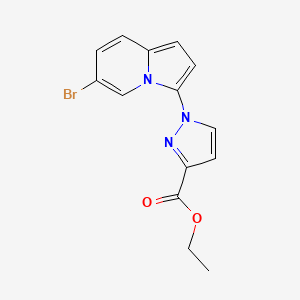
ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom attached to an indolizinyl group, which is further connected to a pyrazole ring. This compound’s unique structure makes it a subject of interest in chemical research and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of indolizine, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2-(6-Bromo-indolizin-3-yl)-2H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester.
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of an ethyl ester.
Uniqueness
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for modification, making it a versatile compound in research and industrial applications.
特性
分子式 |
C14H12BrN3O2 |
|---|---|
分子量 |
334.17 g/mol |
IUPAC名 |
ethyl 1-(6-bromoindolizin-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12BrN3O2/c1-2-20-14(19)12-7-8-18(16-12)13-6-5-11-4-3-10(15)9-17(11)13/h3-9H,2H2,1H3 |
InChIキー |
DCZROKDWISKKFL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C3N2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
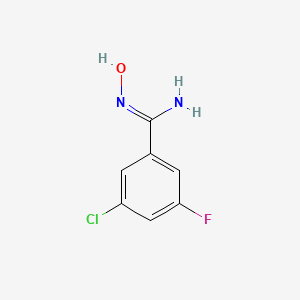
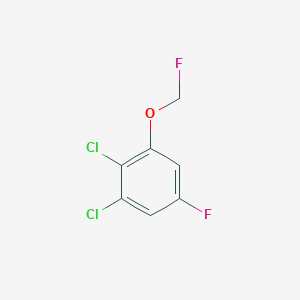
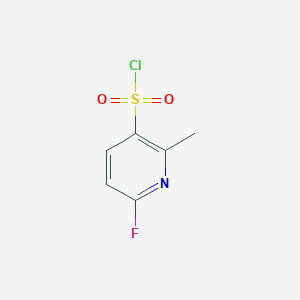


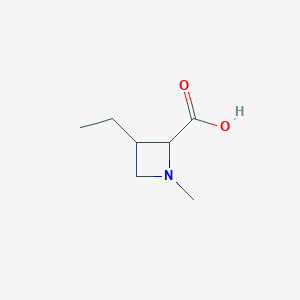
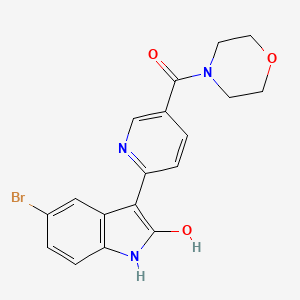
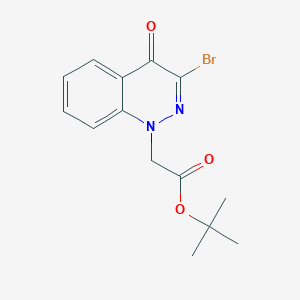

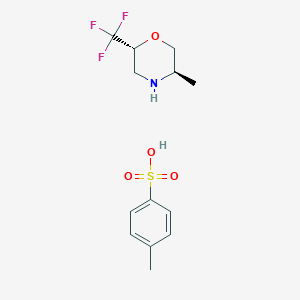
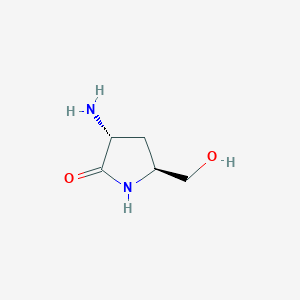
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
